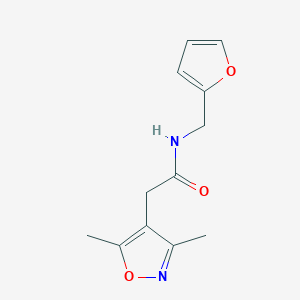

2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide

Description

2-(3,5-Dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide is a synthetic acetamide derivative characterized by a substituted isoxazole ring at the 2-position of the acetamide backbone and a 2-furylmethyl group attached to the N1 nitrogen. This structural configuration imparts unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-8-11(9(2)17-14-8)6-12(15)13-7-10-4-3-5-16-10/h3-5H,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXQPXCKNBVTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-diketone with hydroxylamine under acidic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furfural as the starting material.

Coupling Reaction: The final step involves coupling the isoxazole and furan rings through an amide bond formation, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the isoxazole or furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Acetamide Derivatives

Key Observations :

- The target compound’s isoxazole and furylmethyl groups distinguish it from nitroimidazole-based radiosensitizers (e.g., Sanazole, KU-2285) .

- Compared to phenyl-substituted acetamides (e.g., N1-(4-amino-2-methylphenyl)acetamide ), the furylmethyl group may improve lipophilicity, enhancing membrane permeability.

Pharmacological Comparisons

Radiosensitizing Effects:

- In Vitro Activity: Hypoxic radiosensitizers like Sanazole (SER = 1.55 at 1 mM) and KU-2285 (SER = 1.95 at 1 mM) show efficacy dependent on nitro groups for electron affinity .

- In Vivo Performance : KU-2285 outperformed Sanazole and Nimorazole in tumor growth delay due to its fluorinated alkyl chain enhancing tissue penetration . The furylmethyl group in the target compound may offer moderate penetration but lacks fluorine’s electronegativity.

Anticancer Potential:

- While 5-fluorouracil (5-FU) prodrugs with amino acid modifications reduce toxicity , the target compound’s isoxazole could act as a bioisostere for pyrimidine rings, though direct antitumor activity remains unstudied.

Biological Activity

2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide is . The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Pharmacological Effects

Research indicates that compounds containing the isoxazole moiety exhibit a range of biological activities:

- Antimicrobial Activity : Several derivatives of isoxazole have shown significant antimicrobial properties. For instance, studies have demonstrated that modifications at the 3-, 4-, and 5-positions can enhance the activity against various bacterial strains .

- Anti-inflammatory Effects : Isoxazole derivatives have been evaluated for their anti-inflammatory properties. A study highlighted that certain analogs could inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

- Cytotoxicity : Some derivatives have been tested for cytotoxic effects against cancer cell lines. For example, certain structural modifications led to increased cytotoxicity in B16F10 melanoma cells, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide reveals that substituents on the isoxazole ring significantly influence biological activity. The presence of methyl groups at the 3 and 5 positions enhances the lipophilicity and biological efficacy of the compound.

A comparative study showed that derivatives with additional functional groups exhibited improved binding affinity to target proteins involved in cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various isoxazole derivatives, including 2-(3,5-dimethyl-4-isoxazolyl)-N~1~-(2-furylmethyl)acetamide, and evaluating their antimicrobial activity against a panel of pathogens. The results indicated that this compound had promising inhibitory effects against Gram-positive bacteria with an IC50 value of approximately 25 µM .

Case Study 2: Anti-Cancer Activity

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations resulted in a significant reduction in cell viability, with an IC50 value of around 15 µM after 72 hours of exposure. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.